1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine is a pyrazole derivative featuring a 1H-pyrazole core substituted with ethyl and methyl groups at positions 1 and 3, respectively, and an ethanamine side chain at position 3. Pyrazole-based amines are of significant interest in medicinal chemistry due to their role as pharmacophores in kinase inhibitors, receptor modulators, and antimicrobial agents .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-ethyl-5-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-11-8(7(3)9)5-6(2)10-11/h5,7H,4,9H2,1-3H3 |
InChI Key |
SDOPFNRIFUOVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in Pyrazole Derivatives
Substituent Variations on the Pyrazole Ring
- 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine (CAS: 957483-06-6): This compound replaces the ethyl group at position 1 with a 2-thienylethyl moiety. Its molecular formula is C₁₀H₁₃N₃S, with a molar mass of 207.29 g/mol .
- 5-Amino-3-methyl-1-phenyl-1H-pyrazole (CAS: 1131-18-6): Substitution of the ethyl group with a phenyl ring at position 1 increases steric bulk and lipophilicity (logP ≈ 2.5), which could improve blood-brain barrier penetration .
Ethanamine Side Chain Modifications
- 1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine (CAS: 1856094-92-2): The ethanamine chain is replaced with an ethyl(methyl)aminomethyl group.
Heterocyclic Variants with Triazole Cores
- 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS: 1343756-59-1):
Replacing the pyrazole core with a 1,2,4-triazole alters electronic properties and hydrogen-bonding capacity. This triazole derivative has a molecular formula C₇H₁₃N₅ and molar mass 167.21 g/mol. The triazole’s higher aromaticity may confer improved metabolic stability compared to pyrazoles .
Physicochemical and Pharmacokinetic Properties
*Predicted using analogous structures.
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. The unique structure, characterized by a pyrazole ring with ethyl and methyl substitutions, positions it as a valuable candidate in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine is with a molecular weight of 153.22 g/mol. The compound features a pyrazole ring which is known for its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 153.22 g/mol |
| CAS Number | 1600582-84-0 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various substituted pyrazoles found that compounds similar to 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine demonstrated notable inhibition against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine | Pseudomonas aeruginosa | 18.62 ± 0.19 |
| Control (Ciprofloxacin) | Pseudomonas aeruginosa | 22.98 ± 0.08 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored through various assays. Compounds structurally related to 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amines have shown promising results in inhibiting inflammatory mediators, making them candidates for treating inflammatory diseases .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an inhibitor of alpha-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for similar compounds suggest significant inhibitory activity compared to standard inhibitors .
Table 2: Alpha-Amylase Inhibition Activity
| Compound | IC50 (mg/mL) |
|---|---|
| 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amines | 0.134 |
| Control (Acarbose) | 0.26 |
The biological activity of 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amines is attributed to their ability to interact with specific molecular targets, including enzymes and receptors. The presence of hydrogen bond donors and acceptors within the pyrazole ring enhances binding affinity to active sites on target proteins, influencing various biochemical pathways .
Case Studies
Several studies have highlighted the potential applications of pyrazole derivatives in drug design:
- Antimicrobial Efficacy : A study demonstrated the effectiveness of substituted pyrazoles against fungal infections, showing inhibition zones ranging from 12 to 16 mm against common strains .
- Antioxidant Activity : Research comparing free ligands and their metal complexes showed that while the ligand exhibited moderate antioxidant activity, its complexes displayed significantly enhanced effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach starting with a pyrazole core. For example, condensation reactions of substituted pyrazoles with aldehydes or ketones under acidic or basic conditions are common. Evidence from similar pyrazole derivatives (e.g., 1-acetyl/propyl-3-aryl-pyrazolines) suggests using hydrazine hydrate and acetic/propionic acid in ethanol to form the pyrazoline backbone, followed by alkylation to introduce ethyl and methyl groups . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalyst (e.g., triethylamine) to enhance yield and purity. Intermediate characterization via TLC or HPLC is critical .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Expect signals for the ethyl group (δ ~1.2–1.4 ppm triplet for CH₃, δ ~3.0–3.5 ppm quartet for CH₂) and pyrazole protons (δ ~6.2–6.8 ppm for aromatic protons). The amine proton may appear as a broad singlet at δ ~2.5 ppm .
- FT-IR : N-H stretching (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-H aromatic (3000–3100 cm⁻¹) are diagnostic .
- Mass Spectrometry : Molecular ion peak at m/z 125.17 (C₆H₁₁N₃) with fragmentation patterns indicating loss of ethyl or methyl groups .
Q. How does the substitution pattern on the pyrazole ring influence the compound’s physicochemical properties?
- Methodological Answer : Substituents like ethyl and methyl groups alter electron density and steric effects. For instance, the ethyl group at N1 increases lipophilicity (logP ~1.8), enhancing membrane permeability, while the methyl group at C3 stabilizes the ring via steric hindrance, reducing reactivity at that position . Comparative studies with phenyl-substituted analogs show that alkyl groups improve solubility in non-polar solvents, critical for biological assays .
Advanced Research Questions
Q. What strategies exist for resolving contradictory biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Metabolite Identification : Use hepatic microsomes to identify degradation products .
- Assay Validation : Compare activity across multiple cell lines (e.g., HEK293 vs. primary cells) and validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. For example, the LUMO of the pyrazole ring at C5 (due to electron-withdrawing amine groups) suggests susceptibility to nucleophilic attack. Molecular dynamics simulations in explicit solvent (e.g., water) predict solvation effects on reaction rates .
Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction analysis?
- Methodological Answer : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C produces diffraction-quality crystals. For pyrazole derivatives, maintaining a nitrogen atmosphere prevents oxidation. X-ray data (e.g., CCDC deposition) reveal bond angles (e.g., N1-C5-N2 ~108°) and torsional parameters critical for structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
